molecular formula C15H18ClNOS B4671402 N-2-adamantyl-5-chloro-2-thiophenecarboxamide

N-2-adamantyl-5-chloro-2-thiophenecarboxamide

Cat. No.: B4671402
M. Wt: 295.8 g/mol
InChI Key: RQIMORIYEQFXNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-2-adamantyl-5-chloro-2-thiophenecarboxamide, also known as A-438079, is a selective antagonist of the P2X7 receptor. This receptor is a member of the purinergic receptor family, which is involved in various physiological and pathological processes, including inflammation, pain, and cancer. A-438079 has been extensively studied for its potential therapeutic applications in these areas.

Mechanism of Action

The P2X7 receptor is a ligand-gated ion channel that is activated by extracellular ATP. Upon activation, it can induce the influx of calcium ions and the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-2-adamantyl-5-chloro-2-thiophenecarboxamide acts as a competitive antagonist of P2X7 receptor by binding to its allosteric site and preventing the binding of ATP. This inhibition can block the downstream signaling pathways and reduce the production of cytokines, leading to the suppression of inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different biological systems. In vitro studies have demonstrated that this compound can inhibit the activation of P2X7 receptor in immune cells, such as macrophages and microglia, and reduce the production of pro-inflammatory cytokines. It can also inhibit the proliferation and migration of cancer cells by inducing apoptosis and suppressing angiogenesis. In vivo studies have shown that this compound can attenuate the severity of inflammatory and neuropathic pain, as well as reduce the tumor growth in animal models.

Advantages and Limitations for Lab Experiments

N-2-adamantyl-5-chloro-2-thiophenecarboxamide has several advantages as a tool compound for scientific research. It is a selective antagonist of P2X7 receptor and does not affect other purinergic receptors or ion channels. It has a high binding affinity and potency for P2X7 receptor, allowing for the effective inhibition of its activity. It is also stable and can be easily synthesized in large quantities. However, there are also some limitations to the use of this compound in lab experiments. It has a relatively short half-life in vivo and may require frequent dosing to maintain its efficacy. It may also have off-target effects at high concentrations or prolonged exposure, which can affect the interpretation of experimental results.

Future Directions

There are several future directions for the research on N-2-adamantyl-5-chloro-2-thiophenecarboxamide and its potential therapeutic applications. One direction is to investigate the role of P2X7 receptor in other pathological conditions, such as autoimmune diseases and neurodegenerative disorders. Another direction is to optimize the pharmacokinetic and pharmacodynamic properties of this compound to enhance its efficacy and reduce its toxicity. This can be achieved by modifying its chemical structure or developing novel delivery systems. Furthermore, the combination of this compound with other drugs or therapies may also be explored to achieve synergistic effects and improve the clinical outcomes.

Scientific Research Applications

N-2-adamantyl-5-chloro-2-thiophenecarboxamide has been widely used as a tool compound to study the role of P2X7 receptor in various biological processes. It has been shown to inhibit the activation of P2X7 receptor by ATP, a natural ligand of this receptor. This inhibition can lead to the suppression of inflammation, pain, and cancer growth, which are associated with the overactivation of P2X7 receptor. This compound has been used in both in vitro and in vivo studies to investigate the molecular and cellular mechanisms underlying these processes. It has also been tested in preclinical animal models of disease to evaluate its therapeutic potential.

Properties

IUPAC Name

N-(2-adamantyl)-5-chlorothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNOS/c16-13-2-1-12(19-13)15(18)17-14-10-4-8-3-9(6-10)7-11(14)5-8/h1-2,8-11,14H,3-7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQIMORIYEQFXNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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